4-Cyclopentyl-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopentyl-4-piperidinol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a cyclopentyl group attached to the piperidine ring, which imparts unique chemical and physical properties. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and potential therapeutic applications .
Preparation Methods
The synthesis of 4-Cyclopentyl-4-piperidinol can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with piperidine in the presence of a reducing agent. The reaction conditions typically include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield this compound .
Industrial production methods for this compound may involve multi-step processes to ensure high yield and purity. These methods often include the use of advanced techniques such as chromatography for purification and characterization of the final product .
Chemical Reactions Analysis
4-Cyclopentyl-4-piperidinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Substitution reactions involve the replacement of a hydrogen atom with another functional group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
4-Cyclopentyl-4-piperidinol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives and complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as antiviral, antibacterial, and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-4-piperidinol involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with G-protein coupled receptors, ion channels, and enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
4-Cyclopentyl-4-piperidinol can be compared with other similar compounds, such as:
4-Phenyl-4-piperidinol: This compound has a phenyl group instead of a cyclopentyl group, which affects its chemical properties and biological activity.
4-Methyl-4-piperidinol:
4-Piperidone: This compound contains a carbonyl group, making it a key intermediate in the synthesis of various pharmaceuticals
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-cyclopentylpiperidin-4-ol |
InChI |
InChI=1S/C10H19NO/c12-10(5-7-11-8-6-10)9-3-1-2-4-9/h9,11-12H,1-8H2 |
InChI Key |
YBVAUMVIRIZNGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2(CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.